molecular formula C15H17F3N4O2 B2816503 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2198358-74-4

2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B2816503
CAS No.: 2198358-74-4
M. Wt: 342.322
InChI Key: XHHWEIDPJIJAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine (CAS 2198358-74-4) is a chemical compound with a molecular formula of C15H17F3N4O2 and a molecular weight of 342.32 g/mol. This compound features a hybrid structure incorporating a piperidine ring, a 1,3,4-oxadiazole heterocycle, and a trifluoromethyl-substituted pyridine group. This specific architecture, particularly the 1,3,4-oxadiazole moiety, is of significant interest in medicinal chemistry and drug discovery research for its potential as a pharmacophore. Compounds with this scaffold are frequently explored for their ability to interact with various biological targets. The presence of the trifluoromethyl group can enhance properties like metabolic stability and membrane permeability. Researchers utilize this compound primarily as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research. It is also valuable as a reference standard in analytical studies. The compound is characterized by a topological polar surface area of approximately 64.3 Ų and an XLogP3 value of 2.2, which provide insight into its solubility and permeability profile. This product is intended for research and development purposes only and is not labeled or approved for human therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

2-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2/c16-15(17,18)12-2-1-3-13(20-12)23-9-11-4-6-22(7-5-11)8-14-21-19-10-24-14/h1-3,10-11H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHWEIDPJIJAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)CC3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Structural Features

FeatureDescription
Oxadiazole Ring Known for diverse biological activities
Pyridine Ring Enhances electron density and reactivity
Trifluoromethyl Group Increases lipophilicity and biological activity

Anticancer Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazole have shown promising results in inhibiting the growth of tumor cells such as HeLa (cervical cancer) and HCT116 (colon cancer) . The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

Compounds similar to 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. The oxadiazole moiety contributes to this activity by interfering with bacterial cell wall synthesis or function .

Neurological Applications

The compound may also target nicotinic acetylcholine receptors, which are implicated in various neurological disorders. Research into similar oxadiazole derivatives has shown potential for treating conditions like Alzheimer's disease by enhancing neurotransmitter signaling .

Study 1: Anticancer Efficacy

A study conducted on various oxadiazole derivatives revealed that certain compounds exhibited IC50 values lower than standard chemotherapeutics against multiple cancer cell lines. For example, a derivative with a similar structure showed an IC50 of 0.48 µM against MCF-7 cells, indicating strong antiproliferative effects .

Study 2: Antimicrobial Activity

In vitro tests demonstrated that derivatives of the oxadiazole-containing compounds had Minimum Inhibitory Concentration (MIC) values as low as 31.25 µg/mL against several bacterial strains. This suggests that modifications to the oxadiazole structure can enhance antimicrobial potency .

Study 3: Neurological Effects

Research into the interaction of oxadiazole derivatives with nicotinic receptors revealed that these compounds could act as positive allosteric modulators. This mechanism could potentially lead to new treatments for neurodegenerative diseases .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl (-CF₃) groups, present in both the target and the analog, increase lipophilicity and metabolic stability, favoring blood-brain barrier penetration for CNS-targeted drugs . Chlorophenyl and sulfonyl groups in compounds suggest broader applications in antiparasitic or antibacterial contexts due to enhanced electrophilic reactivity .

Molecular Weight and Solubility :

  • The target compound (393.35 g/mol) is heavier than the pyrazole analog (354.37 g/mol) due to the oxadiazole ring’s higher nitrogen content. This may reduce aqueous solubility but improve membrane permeability.

Biological Activity

The compound 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a synthetic organic molecule that integrates a trifluoromethyl group, a pyridine ring, and an oxadiazole moiety. This unique structural combination has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

PropertyValue
Molecular Formula C15H20F3N4O2
Molecular Weight 342.32 g/mol
IUPAC Name This compound
CAS Number 2198358-74-4

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a broad spectrum of biological activities. The presence of the oxadiazole moiety in this compound is associated with various pharmacological effects:

  • Antimicrobial Activity : The oxadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have reported that these compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Compounds similar to this one have demonstrated cytotoxic effects against different cancer cell lines. For example, derivatives of oxadiazole have been reported to exhibit activity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells .
  • Anti-inflammatory Effects : The trifluoromethyl group is known to enhance the anti-inflammatory potential of compounds. Research has indicated that related oxadiazole derivatives possess anti-inflammatory activities by inhibiting cyclooxygenases (COX) .

The biological activity of this compound is thought to arise from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in various cellular processes .
  • Receptor Modulation : It may also act on specific receptors involved in inflammatory and cancer pathways, potentially leading to reduced proliferation of tumor cells .

Case Studies

Several studies have highlighted the biological activity of compounds related to this structure:

  • Antimicrobial Study : A study conducted by Dhumal et al. (2016) explored the antitubercular activity of oxadiazole derivatives. Compounds were tested against Mycobacterium bovis with promising results indicating strong inhibition .
  • Anticancer Activity : A recent publication demonstrated that 1,2,4-Oxadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 50 µM . The specific interactions and binding affinities were analyzed using molecular docking studies.

Summary of Findings

The compound this compound shows considerable promise in various therapeutic areas due to its unique chemical structure and associated biological activities:

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
Anti-inflammatoryInhibition of COX enzymes

Q & A

Q. What are the established synthetic routes for this compound, and what are the key challenges in yield optimization?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine core. For example:

Piperidine Modification : The piperidin-4-ylmethoxy group is introduced via nucleophilic substitution, using a brominated or tosylated intermediate.

Oxadiazole Formation : The 1,3,4-oxadiazole ring is synthesized via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄) .

Trifluoromethylpyridine Coupling : A Suzuki-Miyaura or Ullmann coupling may link the trifluoromethylpyridine moiety to the piperidine-oxadiazole scaffold .

Q. Challenges :

  • Low yields (~30-40%) in oxadiazole cyclization due to competing side reactions.
  • Purification difficulties caused by polar byproducts; reverse-phase HPLC is recommended for isolation .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the piperidine-oxadiazole linkage and trifluoromethylpyridine substitution. For example, the methoxy group (-OCH₂-) appears as a triplet near δ 3.8–4.2 ppm in ¹H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity. A mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improves resolution .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode confirms the molecular ion peak ([M+H]⁺) .

Q. How can solubility limitations be addressed in preclinical formulations?

Methodological Answer:

  • Co-Solvent Systems : Use dimethyl sulfoxide (DMSO) or PEG-400 for in vitro assays, ensuring concentrations remain below 1% to avoid cytotoxicity .
  • Nanoparticle Encapsulation : Lipid-based nanoparticles (e.g., liposomes) improve aqueous solubility and bioavailability for in vivo studies .
  • Salt Formation : Explore hydrochloride or phosphate salts to enhance solubility in physiological buffers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Substituent Screening : Systematically modify the trifluoromethylpyridine or oxadiazole moieties. For example, replacing the trifluoromethyl group with a nitro or cyano group alters electron-withdrawing effects, impacting antimicrobial potency .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or bacterial efflux pumps. Compare results with experimental IC₅₀ values to identify discrepancies .
  • Data Normalization : Account for variations in assay conditions (e.g., bacterial strain differences) by benchmarking against a reference compound (e.g., ciprofloxacin for antimicrobial studies) .

Q. What experimental strategies identify pharmacodynamic targets for this compound?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on Sepharose beads to capture binding proteins from cell lysates. Eluted proteins are identified via LC-MS/MS .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens in cancer cell lines to identify genes whose loss abrogates the compound’s cytotoxic effects .
  • Thermal Shift Assays : Monitor protein thermal stability shifts (via differential scanning fluorimetry) to detect direct target engagement .

Q. How should ecotoxicological impact assessments be designed for environmental metabolites?

Methodological Answer:

  • Degradation Studies : Expose the compound to UV light or microbial consortia (e.g., Pseudomonas spp.) to simulate environmental breakdown. Analyze metabolites via GC-MS .
  • Acute Toxicity Testing : Use Daphnia magna or Danio rerio (zebrafish) models in OECD-compliant assays to determine LC₅₀ values .
  • Bioaccumulation Analysis : Measure logP (octanol-water partition coefficient) to predict environmental persistence. A logP > 3 indicates high bioaccumulation risk .

Q. What approaches resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for the piperidine and oxadiazole protons .
  • Isotopic Labeling : Synthesize a deuterated analog to confirm assignments of methoxy and methylene protons .
  • X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine) to obtain unambiguous structural data .

Q. How does bioactivity compare to structurally related analogs, and what drives these differences?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with variations in the oxadiazole (e.g., 1,2,4-triazole substitution) or piperidine (e.g., N-methylation) groups .

  • Biological Assays : Test analogs against a panel of cancer cell lines (e.g., MCF-7, A549) and Gram-positive/-negative bacteria. For example:

    Analog ModificationAnticancer IC₅₀ (μM)Antibacterial MIC (μg/mL)
    Trifluoromethylpyridine12.3 ± 1.28.5 ± 0.7
    Pyridin-2-one substitution45.6 ± 3.1>64
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance membrane permeability, while bulky substituents reduce target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.